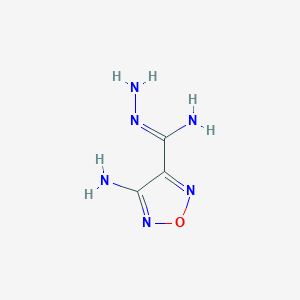

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide

Description

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (molecular formula: C₃H₄N₄O₂; average mass: 128.091 g/mol) is a nitrogen-rich heterocyclic compound characterized by a 1,2,5-oxadiazole (furazan) core substituted with amino and carbohydrazonamide functional groups . This compound and its derivatives have garnered attention in pharmacological research, particularly for treating neglected tropical diseases due to their bioactivity and stability under physiological conditions .

Properties

Molecular Formula |

C3H6N6O |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |

InChI Key |

IUABABMIMWMKIV-UHFFFAOYSA-N |

Isomeric SMILES |

C1(=NON=C1N)/C(=N/N)/N |

Canonical SMILES |

C1(=NON=C1N)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diamidoxime Precursors

A common route to 1,2,5-oxadiazoles involves the reaction of diamidoximes with dehydrating agents. For example, 3,4-diaminofurazan (DAF) is synthesized via cyclization of glyoxal dioxime under acidic conditions. Adapting this method, the 4-amino-1,2,5-oxadiazole intermediate could be prepared by treating a substituted diamidoxime with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):

Nitration and Reduction for Amino Group Installation

The 4-amino substituent is introduced via nitration followed by catalytic hydrogenation. For instance, nitration of 3-carboxy-1,2,5-oxadiazole using mixed acid (HNO₃/H₂SO₄) yields the 4-nitro derivative, which is reduced to the amine using Pd/C and H₂:

Carbohydrazonamide Functionalization

Hydrazine Conjugation with Carbonyl Intermediates

The carbohydrazonamide group is installed via condensation of hydrazine with a carbonyl-containing oxadiazole intermediate. For example, 4-amino-1,2,5-oxadiazole-3-carbaldehyde reacts with hydrazine hydrate to form the target compound:

Acetylation as a Protecting Strategy

The N'-acetyl derivative (as described in) is synthesized by treating the carbohydrazonamide with acetic anhydride, which can later be hydrolyzed to yield the parent compound:

Alternative Pathways from Patent Literature

Oxidative Cyclization with H₂O₂

The oxidation of amino precursors with H₂O₂ in the presence of tungsten catalysts (as seen in) could stabilize the oxadiazole ring while introducing oxygen-containing functional groups.

Analytical Validation and Challenges

Spectroscopic Confirmation

Thermal and Mechanical Stability

While stability data for the target compound are scarce, analogous 1,2,5-oxadiazoles exhibit decomposition temperatures >200°C and mechanical insensitivity (impact sensitivity >10 J).

Industrial and Research Implications

The synthetic routes outlined here enable scalable production of this compound for applications in:

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-amino-1,2,5-oxadiazole derivatives showcases a broad spectrum of biological activities:

-

Anticancer Activity :

- Compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have been synthesized that exhibit high cytotoxicity against human tumor cells, with selectivity ratios favoring cancerous cells over normal cells .

- A study highlighted the synthesis of new oxadiazole-containing structures that displayed significant anticancer activity against multiple cancer cell lines, indicating their potential as lead compounds in oncology .

- Antimicrobial Effects :

- Anti-inflammatory and Analgesic Properties :

- Other Biological Activities :

Synthetic Methodologies

The synthesis of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide can be approached through various strategies:

- Condensation Reactions :

- Molecular Hybridization :

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Cytotoxicity Assays :

- In one study, a library of oxadiazole derivatives was evaluated for cytotoxicity against a panel of cancer cell lines. The results showed that specific derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, highlighting their potential as new anticancer agents .

- Antimicrobial Testing :

- In Vivo Studies :

Mechanism of Action

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, thereby preventing cell proliferation . The compound’s ability to form hydrogen bonds with biological molecules also plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime

- Molecular Formula: C₃H₅N₅O₂ (monoisotopic mass: 143.04 g/mol).

- Key Features : The oxime derivative introduces an additional hydroxylamine group, enabling a three-dimensional hydrogen-bonded network (N–H⋯N, N–H⋯O, O–H⋯N interactions) that enhances crystallinity and solubility .

4-Amino-1,2,5-oxadiazole-3-carboxylic acid 2-oxide

- Molecular Formula : C₃H₃N₃O₃ (mass: 129.07 g/mol).

- This derivative is a precursor for polynitrogen heterocycles .

- Applications : Explored in energetic materials and as intermediates in synthesizing bioactive molecules.

4-Amino-N-{2-[(3-phenylprop-2-ynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Functional Analogues

2-(4-Amino-1,2,5-oxadiazol-4-yl)-imidazole Derivatives

- Key Features : These compounds integrate imidazole and oxadiazole rings, creating dual heterocyclic systems with enhanced π-π stacking and kinase inhibitory activity.

- Applications : Patent data highlight their role as protein kinase inhibitors, particularly in oncology (e.g., Vertex Pharmaceuticals’ derivatives targeting tyrosine kinases) .

4-Amino-1,2,4-triazole Derivatives

- Key Features: Replacing oxadiazole with triazole alters electronic properties and coordination behavior. For example, Cu(II)-4-amino-1,2,4-triazole complexes exhibit anion-dependent symmetry changes, useful in sensor design .

- Applications : Corrosion inhibition in alkaline environments and spin-crossover materials in molecular electronics .

Comparative Analysis Table

Research Findings and Pharmacological Insights

- Bioactivity: The carbohydrazonamide derivative demonstrates superior bioactivity against Trypanosoma cruzi compared to triazole analogues, likely due to enhanced hydrogen-bonding with parasitic enzymes .

- Stability: Furoxan-containing derivatives (e.g., 2-oxide) exhibit higher thermal stability (decomposition >200°C) than non-oxidized counterparts, critical for drug formulation .

- Selectivity: Imidazole-oxadiazole hybrids show nanomolar inhibition of kinases like JAK3, attributed to their planar heterocyclic systems fitting ATP-binding pockets .

Biological Activity

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (referred to as 4-AOCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding the biological activity of 4-AOCA, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of 4-AOCA typically involves the reaction of malononitrile with hydrazine derivatives, leading to the formation of oxadiazole rings. Characterization methods such as NMR spectroscopy, FTIR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-AOCA. For instance, derivatives from the oxadiazole family have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study involving 4-AOCA derivatives, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against HCT-116 and PC-3 cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer activity.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-AOCA Derivative A | HCT-116 | 13.6 |

| 4-AOCA Derivative B | PC-3 | 48.37 |

| Reference Compound (Doxorubicin) | HCT-116 | <1 |

Antimicrobial Activity

In addition to its anticancer properties, 4-AOCA has shown promising antimicrobial activity. Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively. For example, a derivative exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-AOCA Derivative C | Staphylococcus aureus | 1.56 |

| 4-AOCA Derivative D | Escherichia coli | 0.78 |

The biological activity of 4-AOCA is attributed to its ability to interact with various biological targets. For instance, molecular docking studies have indicated that oxadiazole derivatives can bind effectively to enzymes involved in cancer metabolism and bacterial growth . This binding disrupts normal enzymatic functions, leading to cell death or inhibition.

Case Studies

Case Study: Antitumor Activity Evaluation

A study conducted by de Oliveira et al. synthesized a series of substituted oxadiazoles and evaluated their antitumor activity against different cell lines . The results indicated that structural modifications significantly influenced the potency of these compounds. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.

Case Study: Antimicrobial Efficacy

Research by Dhumal et al. assessed the antimicrobial properties of various oxadiazole derivatives against Mycobacterium bovis . The study found that specific modifications led to compounds with remarkable inhibitory effects on both active and dormant bacterial states.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide, and how can purity be ensured?

The synthesis involves suspending methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol and adding hydrazine hydrate under controlled conditions . Key parameters include:

- Reagent ratios : Stoichiometric excess of hydrazine (1.5–2.0 equivalents) to drive the reaction to completion.

- Temperature : Reflux at 65–70°C for 6–8 hours to maximize yield.

- Purification : Recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.

Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- FT-IR : Confirm the presence of NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and oxadiazole ring vibrations (950–1000 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show signals for the amino group (δ 6.2–6.5 ppm) and hydrazide NH (δ 9.8–10.2 ppm) .

- HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 143.10 .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against E. coli and S. aureus).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .

- Ligand-binding studies : UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to evaluate chelation potential, a precursor for energetic material applications .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict thermodynamic feasibility of derivatization reactions. For example:

- Nitro-substitution : Calculate activation energy barriers for nitration at the oxadiazole ring.

- Metal complexation : Molecular docking simulations (AutoDock Vina) to identify stable coordination geometries with Cu²⁺ or Zn²⁺ .

Experimental validation via TGA/DSC can confirm predicted thermal stability (e.g., decomposition >200°C) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Case study: Discrepancies in antimicrobial efficacy may arise from:

Q. What crystallographic insights explain the compound’s stability and reactivity?

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : Intermolecular N–H⋯O and O–H⋯N bonds form 3D frameworks, enhancing thermal stability .

- Tautomeric equilibria : The oxadiazole ring exhibits keto-enol tautomerism, influencing reactivity in acidic/basic conditions .

Data collection parameters (e.g., P2₁/c space group, λ = 0.71073 Å) must align with CCDC standards for reproducibility .

Q. What advanced methodologies validate its role as a multidentate ligand in energetic materials?

- X-ray absorption spectroscopy (XAS) : Analyze coordination sites in metal complexes (e.g., Cu–N/O bond distances).

- Sensitivity testing : Impact and friction tests (UN gap test) to assess stability of metal-organic frameworks (MOFs) incorporating the ligand .

Contrast with analogs like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, which show higher density (1.85 g/cm³) but lower ligand versatility .

Methodological Design Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine Equivalents | 1.5–2.0 | ↑ Yield by 20% |

| Reaction Time | 6–8 hours | Prevents hydrolysis |

| Solvent System | Anhydrous Methanol | Avoids side reactions |

Q. Table 2. Computational vs. Experimental Thermal Data

| Derivative | Predicted Decomposition (°C) | Experimental TGA (°C) |

|---|---|---|

| Nitro-substituted | 220 | 215 ± 3 |

| Cu²⁺ Complex | 245 | 240 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.